3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from an appropriate halide through nucleophilic substitution.
Methoxymethylation: The triazole ring is then functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Thiophene Substitution: The thiophene moiety is attached via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide moiety.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features, which may impart specific biological activities.
Biological Studies: It can be used as a probe to study biological pathways involving triazole-containing compounds.
Chemical Biology: The compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, compounds containing triazole rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide: Lacks the thiophene moiety, which may affect its biological activity and binding properties.
N-(Thiophen-2-yl)pyrrolidine-1-carboxamide: Lacks the triazole ring, which may reduce its potential interactions with biological targets.
3-(1H-1,2,3-Triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide: Lacks the methoxymethyl group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
The presence of both the triazole and thiophene moieties in 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide makes it unique compared to similar compounds. This combination of functional groups can impart distinct biological activities and binding properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-20-9-10-7-18(16-15-10)11-4-5-17(8-11)13(19)14-12-3-2-6-21-12/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYFNUCYFJRBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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